molecular formula C5H11NO B154475 (1S,2R)-2-Aminocyclopentanol CAS No. 135969-63-0

(1S,2R)-2-Aminocyclopentanol

Cat. No. B154475
M. Wt: 101.15 g/mol
InChI Key: JFFOUICIRBXFRC-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1S,2R)-2-Aminocyclopentanol is not directly mentioned in the provided papers, but it is structurally related to several compounds that have been synthesized and studied. These compounds are of significant interest due to their potential applications in medicinal chemistry, particularly as precursors for carbocyclic nucleosides, which are known for their antiviral and antineoplastic activities .

Synthesis Analysis

The synthesis of related compounds often involves enantioselective methods to ensure the correct stereochemistry, which is crucial for their biological activity. For example, the synthesis of (1R,2R,3S)-1-amino-2,3-bishydroxymethylcyclobutane derivatives involves a [2+3] cyclopentane ring formation followed by ring contraction and the Curtius reaction . Another method reported is the Dieckmann cyclization of (S)-2-aminoadipic acid to form an aminocyclopentanone, which is then elaborated to (1S,3R)-1-amino-3-(hydroxymethyl)cyclopentane . These methods highlight the importance of chiral starting materials and the use of cyclization reactions to construct the cyclopentane ring system.

Molecular Structure Analysis

The molecular structure of compounds similar to (1S,2R)-2-Aminocyclopentanol is characterized by the presence of a cyclopentane ring, which is a common motif in carbocyclic nucleosides. The stereochemistry of these compounds is determined using NMR spectroscopy and sometimes confirmed by X-ray crystallography, as seen in the synthesis of (1R,2S)- and (1S,2R)-1-amino-cis-3-azabicyclo[4.4.0]decan-2,4-dione hydrochlorides .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often include cyclization reactions, such as the Dieckmann cyclization, and rearrangements like the Curtius rearrangement. These reactions are crucial for constructing the cyclopentane core and introducing the necessary functional groups in the correct stereochemical orientation .

Physical and Chemical Properties Analysis

While the physical and chemical properties of (1S,2R)-2-Aminocyclopentanol are not directly reported, the properties of structurally related compounds can be inferred. These compounds are typically solid at room temperature and their solubility, melting points, and specific rotations are determined as part of the characterization process. The presence of amino and hydroxyl groups in these molecules suggests that they would have the ability to form hydrogen bonds, which could affect their solubility and reactivity .

Scientific Research Applications

Enzymatic Synthesis Inhibition

  • Inhibition of S-adenosyl-L-methionine Synthesis : Cycloleucine, closely related to (1S,2R)-2-Aminocyclopentanol, is a competitive inhibitor of S-adenosyl-L-methionine synthesis by various enzymes. The introduction of certain substituents can profoundly influence inhibitory properties, highlighting the importance of molecular conformation and structure in enzymatic interactions (Coulter et al., 1974).

Neuropharmacology

  • Metabotropic Glutamate Receptor Interaction : Variants of 1-aminocyclopentane, similar to (1S,2R)-2-Aminocyclopentanol, have shown selective activity for group II metabotropic glutamate receptors, offering insights into receptor subtype selectivity and agonist-antagonist dynamics (Bräuner‐Osborne et al., 1997).

Glycosidase Inhibition

  • Sugar Mimic Synthesis : Aminocyclopentanols, structurally related to (1S,2R)-2-Aminocyclopentanol, have been synthesized as mimics for intermediates in the hydrolysis of α-D-galactosides. These compounds were evaluated for their effects on glycosidases, though they showed no selectivity in inhibiting α- and β-galactosidases (Bøjstrup & Lundt, 2005).

Antiviral and Antineoplastic Activities

  • Inhibition of Terminal Deoxynucleotidyl Transferase : Enantiomerically pure carbocyclic adenosine derivatives based on (1S,2R)-2-Aminocyclopentanol have shown strong inhibitory effects on terminal deoxynucleotidyl transferase, an enzyme relevant in DNA synthesis. This suggests potential applications in antiviral and antineoplastic therapies (Theil et al., 1998).

Synthesis of Carbocyclic Nucleosides

  • Precursor for Carbocyclic Nucleoside Synthesis : The synthesis of (1S,3R)-1-amino-3-(hydroxymethyl)cyclopentane, a key precursor for some carbocyclic nucleosides, has been reported. Carbocyclic nucleosides are vital in the development of antiviral and antineoplastic agents (Bergmeier et al., 1993).

Neuroprotection and Neuromodulation

  • Metabotropic Glutamate Receptor Agonists : Compounds like (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid, related to (1S,2R)-2-Aminocyclopentanol, have shown to protect synaptic transmission from hypoxia in hippocampal slices. This indicates potential applications in neuroprotection and neuromodulation (Opitz & Reymann, 1993).

Safety And Hazards

The safety data sheet for a compound similar to “(1S,2R)-2-Aminocyclopentanol” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(1S,2R)-2-aminocyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFOUICIRBXFRC-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2R)-2-Aminocyclopentanol

CAS RN

31889-37-9
Record name cis-2-Amino-cyclopentanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,2R)-2-Aminocyclopentanol
Reactant of Route 2
(1S,2R)-2-Aminocyclopentanol
Reactant of Route 3
(1S,2R)-2-Aminocyclopentanol
Reactant of Route 4
Reactant of Route 4
(1S,2R)-2-Aminocyclopentanol
Reactant of Route 5
(1S,2R)-2-Aminocyclopentanol
Reactant of Route 6
(1S,2R)-2-Aminocyclopentanol

Citations

For This Compound
3
Citations
B Preti, A Suchankova, G Deganutti… - Journal of medicinal …, 2022 - ACS Publications
A series of benzyloxy and phenoxy derivatives of the adenosine receptor agonists N 6 -cyclopentyl adenosine (CPA) and N 6 -cyclopentyl 5′-N-ethylcarboxamidoadenosine (CP-NECA…
Number of citations: 10 pubs.acs.org
K Johnson, C Whitman - Citeseer
The first detailed study of the specificity and kinetics of AHL lactonase (AiiA) from Bacillus thuringiensis claimed that, despite the presence of the metalbinding motif conserved …
Number of citations: 3 citeseerx.ist.psu.edu
GJ Jog - 2005 - search.proquest.com
Quorum sensing (QS) regulates production of virulence factors and maturation of biofilm in many bacteria, including Pseudomonas aeruginosa. The QS cascade is activated by the …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.